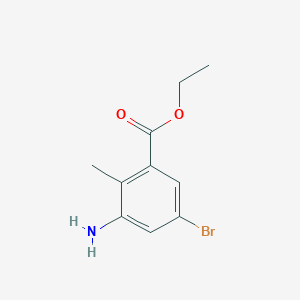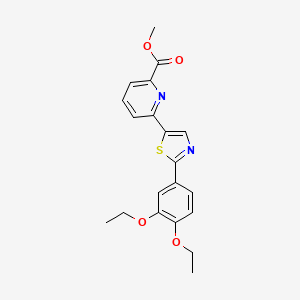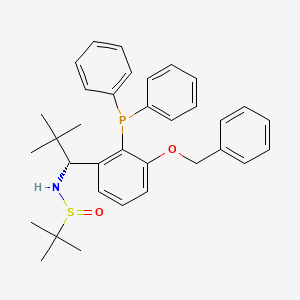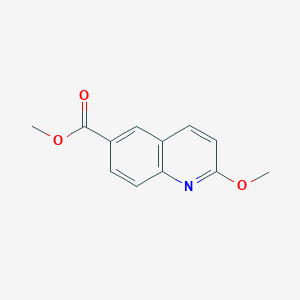
Methyl 2-methoxyquinoline-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-methoxyquinoline-6-carboxylate: is an organic compound with the molecular formula C12H11NO3 . It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by a quinoline ring substituted with a methoxy group at the 2-position and a carboxylate ester at the 6-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of methyl 2-methoxyquinoline-6-carboxylate typically begins with commercially available 2-methoxyaniline and ethyl acetoacetate.
Cyclization Reaction: The key step involves the cyclization of 2-methoxyaniline with ethyl acetoacetate in the presence of a suitable catalyst, such as polyphosphoric acid, to form the quinoline ring.
Esterification: The resulting quinoline derivative is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems for precise control.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Methyl 2-methoxyquinoline-6-carboxylate can undergo oxidation reactions to form quinoline-6-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde, depending on the reagents used.
Substitution: The methoxy group at the 2-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinoline-6-carboxylic acid derivatives.
Reduction: Quinoline-6-carbinol or quinoline-6-carbaldehyde.
Substitution: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 2-methoxyquinoline-6-carboxylate is used as a building block in the synthesis of more complex quinoline derivatives. It serves as an intermediate in the preparation of heterocyclic compounds with potential pharmaceutical applications.
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It is used in assays to evaluate its efficacy against various pathogens and cancer cell lines.
Medicine: this compound is investigated for its potential as a therapeutic agent. Its derivatives are explored for their ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure makes it valuable for developing materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl 2-methoxyquinoline-6-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The methoxy and carboxylate groups play a crucial role in binding to these targets, modulating their activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function.
Comparación Con Compuestos Similares
Methyl 3-methoxyquinoline-6-carboxylate: Similar structure but with the methoxy group at the 3-position.
Ethyl 2-methoxyquinoline-6-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Quinoline-6-carboxylic acid: Lacks the methoxy group and ester functionality.
Uniqueness: Methyl 2-methoxyquinoline-6-carboxylate is unique due to the specific positioning of the methoxy and carboxylate ester groups, which confer distinct chemical reactivity and biological activity. This compound’s structure allows for targeted modifications, making it a versatile intermediate in synthetic chemistry and drug development.
Propiedades
Fórmula molecular |
C12H11NO3 |
|---|---|
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
methyl 2-methoxyquinoline-6-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-15-11-6-4-8-7-9(12(14)16-2)3-5-10(8)13-11/h3-7H,1-2H3 |
Clave InChI |
WPXBDLZCRHRSPV-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC2=C(C=C1)C=C(C=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


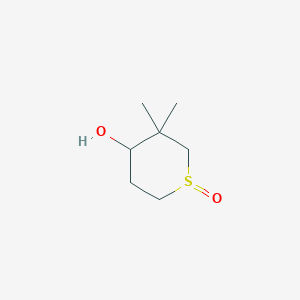
![1-[4-[2-[6-Amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]purin-9-yl]ethyl]piperidin-1-yl]-2-hydroxypropan-1-one](/img/structure/B13656086.png)

![5-Bromo-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13656105.png)

![(7-Oxaspiro[3.5]nonan-1-yl)methanamine](/img/structure/B13656112.png)
![3-[Tert-butyl-[2-(2,4-difluorophenyl)-2-hydroxyethyl]amino]propanenitrile](/img/structure/B13656113.png)
![5-Iodobenzo[b]thiophen-2-amine](/img/structure/B13656119.png)

